1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
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Overview
Description
1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is an organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: 1-(4-Carboxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.
Reduction: 1-(4-(1-Hydroxyethyl)phenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)-3-phenylurea: Similar structure but lacks the tetrahydronaphthalene moiety.
1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to the presence of both the acetylphenyl and tetrahydronaphthalenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)14-9-11-16(12-10-14)20-19(23)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-3,5,7,9-12,18H,4,6,8H2,1H3,(H2,20,21,23) |
InChI Key |
DHDNTIMMWTZQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23 |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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